DL-Menthyl borate
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Overview
Description
DL-Menthyl borate, is a compound formed by the esterification of menthol with orthoboric acid Menthol is a naturally occurring organic compound with a cool mint fragrance, commonly found in peppermintThe combination of these two compounds results in a substance that is widely used for its cooling and soothing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of menthol, triester with orthoboric acid, involves the reaction of menthol with orthoboric acid. This reaction typically occurs under specific temperature and pressure conditions. The menthol and orthoboric acid are mixed in a certain proportion, and the reaction is carried out in a chemical synthesis laboratory .
Industrial Production Methods: In industrial settings, the production of menthol, triester with orthoboric acid, follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The mixture is often subjected to purification processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: DL-Menthyl borate, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of menthone, while reduction may yield menthol .
Scientific Research Applications
DL-Menthyl borate, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its cooling and soothing properties.
Medicine: Used in the formulation of topical analgesics, ointments, and creams for its cooling and pain-relieving effects.
Mechanism of Action
The mechanism of action of menthol, triester with orthoboric acid, involves the activation of cold-sensitive receptors in the skin. Menthol primarily activates the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors, which are responsible for the sensation of coolness. This activation leads to the inhibition of calcium ion currents in neuronal membranes, resulting in a cooling sensation. Additionally, menthol may exert analgesic properties through kappa-opioid receptor agonism .
Comparison with Similar Compounds
DL-Menthyl borate, can be compared with other similar compounds such as:
Menthol: A naturally occurring compound with similar cooling properties but without the esterification with orthoboric acid.
Boric Acid Esters: Other esters of boric acid with different alcohols, which may have varying properties and applications.
Uniqueness: The uniqueness of menthol, triester with orthoboric acid, lies in its combination of menthol’s cooling properties with the stability and enhanced skin penetration provided by orthoboric acid. This makes it particularly effective in topical applications where prolonged cooling and soothing effects are desired .
Properties
CAS No. |
62697-74-9 |
---|---|
Molecular Formula |
C30H57BO3 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |
InChI |
InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1 |
InChI Key |
APDCUDTVQNGARJ-YABOVECJSA-N |
SMILES |
B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |
Isomeric SMILES |
B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |
Canonical SMILES |
B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |
Key on ui other cas no. |
635-20-1 97996-39-9 62697-74-9 21105-05-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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